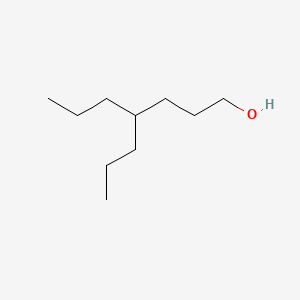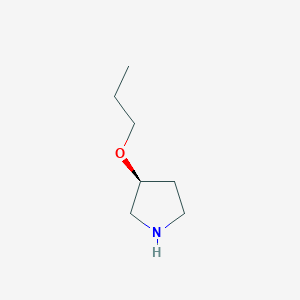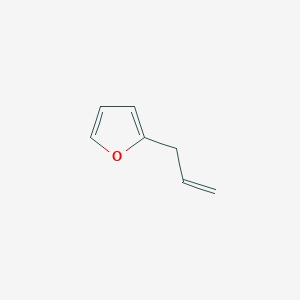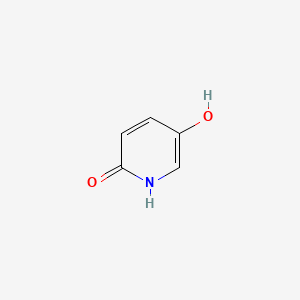
2,5-Dihydroxypyridine
Descripción general
Descripción
2,5-Dihydroxypyridine is a compound that has been studied for its potential applications in various chemical reactions and as a building block in organic synthesis. It is a derivative of pyridine with hydroxyl groups at the 2 and 5 positions on the aromatic ring. The presence of these hydroxyl groups significantly alters the chemical reactivity and physical properties of the molecule compared to its parent pyridine.
Synthesis Analysis
The synthesis of 2,5-dihydroxypyridine and its derivatives has been explored in several studies. A new method for the synthesis of 2,5-dihydroxypyridine has been described, which may involve steps such as hydroxylation of pyridine precursors . Additionally, the synthesis of 5-chloro-2,4-dihydroxypyridine has been reported, which could be related to the synthesis of 2,5-dihydroxypyridine by involving chlorination and hydroxylation steps . The preparation of 5-brominated derivatives of bipyridines, which are structurally related to dihydroxypyridines, has been achieved through Stille coupling reactions, indicating the potential for halogenation in the synthesis of substituted dihydroxypyridines .
Molecular Structure Analysis
The molecular structure of 2,5-dihydroxypyridine is characterized by the pyridine ring and the position of the hydroxyl groups. The hydroxyl groups can participate in hydrogen bonding and affect the molecule's electronic distribution, which is crucial for its reactivity. The structure of 2,5-dihydroxypyridine has not been explicitly discussed in the provided papers, but the structure-activity relationships of related bipyridines have been studied, suggesting that the position of substituents on the pyridine ring is important for biological activity and binding .
Chemical Reactions Analysis
2,5-Dihydroxypyridine can undergo various chemical reactions due to its reactive hydroxyl groups. The oxidation of 2,5-dihydroxypyridine has been studied, showing that it consumes oxygen and yields formate and maleamate as products, indicating its potential role in enzymatic reactions . The reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has also been examined, which may provide insights into the reactivity of the 2,5-dihydroxypyridine molecule under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dihydroxypyridine are influenced by its functional groups and molecular structure. While the specific properties of 2,5-dihydroxypyridine are not detailed in the provided papers, the properties of related compounds, such as the thermotropic liquid crystalline behavior of a substituted bipyridine, have been analyzed . The ultraviolet absorption spectra of dihydroxypyridines have been surveyed, which could be relevant for understanding the photophysical properties of 2,5-dihydroxypyridine .
Aplicaciones Científicas De Investigación
Metabolism and Enzymatic Processes
- Oxidation and Dioxygenase Activity : The oxidation of 2,5-dihydroxypyridine has been studied with a highly purified oxygenase, revealing the reaction’s dioxygenase nature and suggesting the addition of molecular oxygen and hydrolytic cleavage of the N-formyl group by a single enzyme (Gauthier & Rittenberg, 1971).
Chemical Structure and Spectroscopy
- Molecular Forms and Spectral Analysis : The different forms of 2,5-dihydroxypyridine in various media were analyzed through UV and IR spectra, with electronic absorption spectra and π-electron charge distributions calculated (Grachev et al., 1973).
Biochemical Reactions
- DNA Damage and Redox Cycling : The metabolism of 3-hydroxypyridine to 2,5-dihydroxypyridine, its redox cycling activity, and ability to damage DNA in vitro were explored, indicating significant biochemical implications (Kim & Novak, 1990).
- π-Electron Structures and Reactivities : The π-electron structures and reactivities of 2,5-dihydroxypyridine in different conditions were studied, establishing correlations with the reactivities and properties of these molecules (Grachev et al., 1973).
Applications in Synthesis and Biodegradation
- Reduction of Sulfoxides : 2,6-Dihydroxypyridine, related to 2,5-dihydroxypyridine, was found to be an efficient reagent in the deoxygenation of sulfoxides, indicating potential applications in synthetic chemistry (Miller et al., 2000).
- Biodegradation Pathways : Burkholderia sp. strain MAK1's ability to utilize 2-hydroxypyridine without accumulating nicotine blue led to the discovery of a novel biodegradation pathway involving 2,5-dihydroxypyridine (Petkevičius et al., 2018).
Safety And Hazards
When handling 2,5-Dihydroxypyridine, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers There are several relevant papers on 2,5-Dihydroxypyridine. One paper discusses the biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and its mutants . Another paper titled “The Metabolism of Nicotinic Acid” discusses the oxidation of 2,5-dihydroxypyridine, an intermediate in nicotinic acid catabolism .
Propiedades
IUPAC Name |
5-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGPEDOMXOLANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199504 | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxypyridine | |
CAS RN |
84719-33-5, 5154-01-8 | |
| Record name | 2,5-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5154-01-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



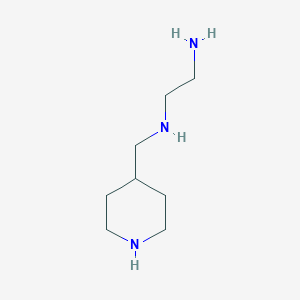


![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)
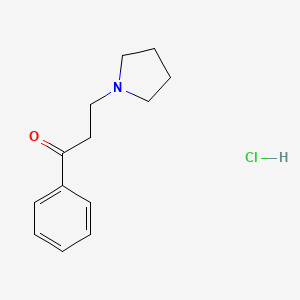
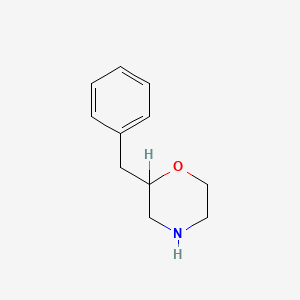
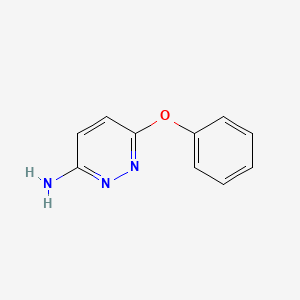
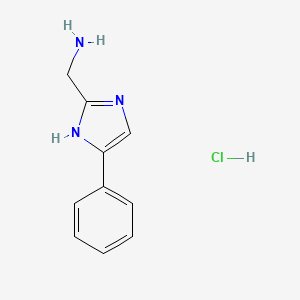
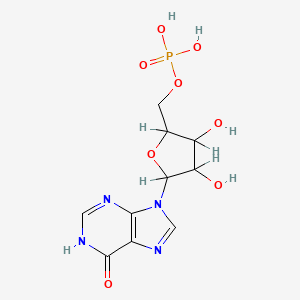
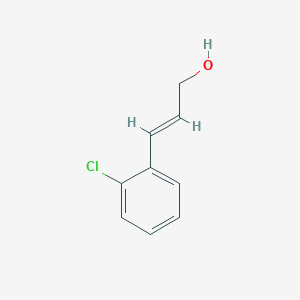
![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)
